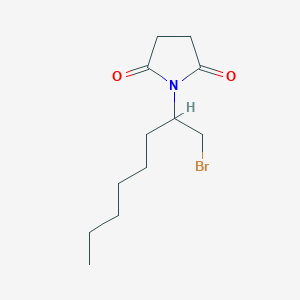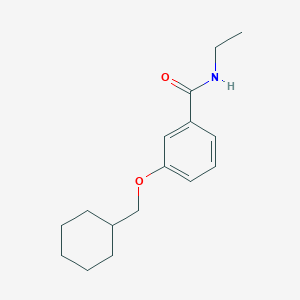
3-(Cyclohexylmethoxy)-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethoxy)-N-ethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylmethoxy group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-N-ethylbenzamide typically involves the following steps:
Formation of Cyclohexylmethanol: Cyclohexylmethanol can be synthesized via the reduction of cyclohexylmethyl ketone using a reducing agent such as sodium borohydride.
Ether Formation: The cyclohexylmethanol is then reacted with a suitable benzyl halide under basic conditions to form the cyclohexylmethoxybenzene via a Williamson ether synthesis.
Amidation: The final step involves the reaction of the cyclohexylmethoxybenzene with ethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ether formation and amidation steps to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylmethoxy)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxybenzoic acid or cyclohexylmethoxybenzaldehyde.
Reduction: Formation of 3-(Cyclohexylmethoxy)-N-ethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethoxy)-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action
Eigenschaften
CAS-Nummer |
89430-77-3 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
3-(cyclohexylmethoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-2-17-16(18)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
XKDKOHGWJXPYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=CC=C1)OCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



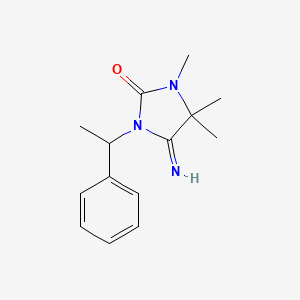
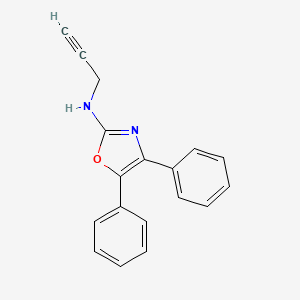
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
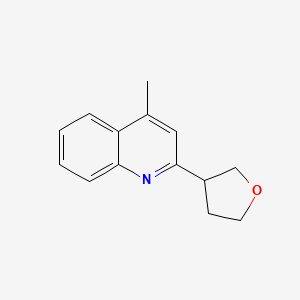
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
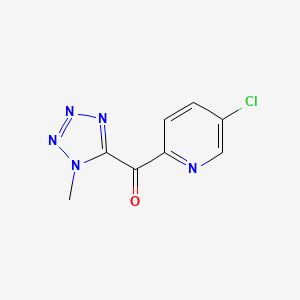
methanone](/img/structure/B14378853.png)

